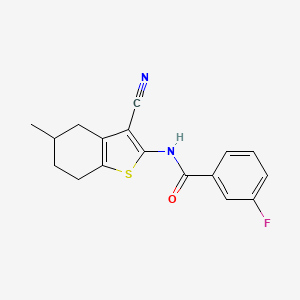

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGNNHAUPQQNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a base such as triethylamine.

Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation of amines, where the amine reacts with an alkyl cyanoacetate under solvent-free conditions or in the presence of a solvent like DMF.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate aniline derivative with a suitable acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted benzamides

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly as kinase inhibitors and anti-cancer agents.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The tetrahydrobenzothiophene scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Property Comparison

Electronic and Steric Effects

- Fluorine Substituents : The 3-F in the target compound vs. 5-F in : Meta-fluorine may improve metabolic stability and bioavailability compared to ortho/para positions.

- Benzoyl vs. Alkyl Groups : The benzoyl group in introduces steric bulk and π-π interactions, whereas the 6-(2-methylbutan-2-yl) group in increases lipophilicity, possibly affecting membrane permeability.

Key Research Findings

Conformational Flexibility : The tetrahydrobenzothiophene ring in adopts an envelope conformation (θ = 0.5098°, φ = 126.7°), likely conserved in the target compound but modulated by the 5-CH₃ group .

Intermolecular Interactions : Weak Cg–Cg π-π interactions (3.90 Å in ) and intramolecular H-bonds are critical for crystal packing and stability. The target’s 3-F may engage in similar interactions.

Synthetic Accessibility : Carbodiimide-mediated amidation (as in ) is a scalable method for benzamide derivatives, though purification (e.g., silica gel chromatography ) remains a bottleneck.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiophene core with a cyano group and an amide functional group , contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 353.46 g/mol. Below is a summary of its structural features:

| Feature | Description |

|---|---|

| Core Structure | Benzothiophene ring |

| Functional Groups | Cyano group, fluorine substitution on the benzamide |

| Molecular Weight | 353.46 g/mol |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Its structural similarity to known anticancer agents may enhance its efficacy in targeting cancerous cells.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group may enhance this activity by affecting membrane permeability or enzyme functions in microorganisms.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways critical for cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound can bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, modulating signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : There is potential for DNA intercalation, which could interfere with DNA replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Anticancer Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor cell growth in vitro. The mechanism was attributed to enzyme inhibition related to DNA synthesis pathways .

- Antimicrobial Activity Assessment : In vitro tests indicated that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to those of established antimicrobial agents .

- Pharmacological Profiling : A comprehensive pharmacological evaluation revealed that the compound possesses anti-inflammatory properties alongside its anticancer and antimicrobial effects. This broad spectrum of activity suggests its potential as a multi-target therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.